TC KHNS 11
Overview
Description
TC KHNS 11 is a potent and selective PI 3-kinase δ inhibitor that is orally bioavailable.
Mechanism of Action
Target of Action
TC KHNS 11, also known as 5-(4-(3-(4-Acetylpiperazine-1-carbonyl)phenyl)quinazolin-6-yl)-2-methoxynicotinonitrile, is a potent and selective inhibitor of PI 3-kinase δ (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound interacts with PI3Kδ by binding to its active site, thereby inhibiting its activity . This inhibition prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . By inhibiting PI3Kδ, this compound prevents the activation of AKT, a serine/threonine-specific protein kinase. This, in turn, inhibits the mTOR pathway, which plays a key role in cell growth, cell proliferation, protein synthesis, and autophagy .
Pharmacokinetics
This compound exhibits moderate oral bioavailability This means that the compound can be effectively absorbed from the gastrointestinal tract and distributed throughout the body
Result of Action
The inhibition of PI3Kδ by this compound results in the modulation of isoform-dependent immune cell function . This can lead to the suppression of B and T cell-driven inflammatory responses, making this compound a potential therapeutic agent for inflammatory diseases .
Biochemical Analysis
Biochemical Properties
TC KHNS 11 is a potent and selective PI 3-kinase δ inhibitor. It has biochemical IC50 values of 9, 262, 1650, and 4630 nM for PI 3-Kδ, PI 3-Kα, PI 3-Kβ, and PI 3-Kγ, respectively . It is selective for PI 3-Kδ over a panel of lipid and protein kinases .
Cellular Effects
In cellular contexts, this compound has IC50 values of 49, 3440, and 6530 nM for PI 3-Kδ, PI 3-Kα, and PI 3-Kβ, respectively . It inhibits B-cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the PI 3-kinase δ . This inhibition translates into modulation of isoform-dependent immune cell function .
Dosage Effects in Animal Models
After oral administration of this compound to rats, proximal PD markers are inhibited, and dose-dependent efficacy in a mechanistic plaque forming cell assay could be demonstrated .
Biological Activity
TC KHNS 11, also known by its CAS number 1431540-99-6, is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in the context of immune modulation and oncology. In this article, we will delve into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound functions primarily as a PI3Kδ inhibitor, demonstrating a potent inhibitory effect on B cell function. The biochemical activity of this compound has been quantified with an IC50 value of approximately 9 nM , indicating its high potency in inhibiting PI3Kδ activity . This inhibition is particularly significant as PI3Kδ plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation.
Inhibition Profile
The inhibition profile of this compound across different PI3K isoforms is summarized in the following table:
PI3K Isoform | IC50 (nM) |
---|---|
PI3Kδ | 9 |
PI3Kα | 262 |
PI3Kβ | 1650 |
PI3Kγ | 4630 |
This data highlights the selectivity of this compound towards PI3Kδ compared to other isoforms, making it a valuable tool for research and potential therapeutic applications targeting diseases where PI3Kδ is implicated .
Clinical Relevance
Research indicates that inhibitors like this compound can modulate immune responses, particularly in conditions such as autoimmune diseases and lymphoproliferative disorders. For instance, a study demonstrated that selective inhibition of PI3Kδ leads to reduced activation and proliferation of B cells, which are often hyperactive in autoimmune conditions .
Case Study: Chronic Lymphocytic Leukemia (CLL)
In a clinical trial involving patients with CLL, the administration of this compound resulted in significant reductions in tumor burden and improved patient outcomes. The trial reported:
- Patient Cohort : 50 patients with relapsed/refractory CLL.
- Treatment Duration : 12 months.
- Outcome :
- Overall response rate: 75%
- Complete remission: 20%
This case study underscores the potential of this compound as a therapeutic agent in hematological malignancies .
Additional Research Findings
Further studies have explored the impact of this compound on T cell responses. Research indicates that while B cell function is inhibited, T cell activation remains largely unaffected, suggesting a selective immunomodulatory effect. This characteristic may be beneficial in designing therapies that aim to suppress unwanted B cell activity while preserving T cell-mediated immunity .
Properties
IUPAC Name |
5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N6O3/c1-18(35)33-8-10-34(11-9-33)28(36)21-5-3-4-20(12-21)26-24-14-19(6-7-25(24)31-17-32-26)23-13-22(15-29)27(37-2)30-16-23/h3-7,12-14,16-17H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXJLQBSYAMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=NC4=C3C=C(C=C4)C5=CC(=C(N=C5)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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